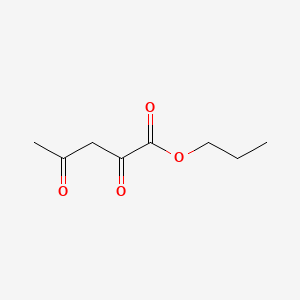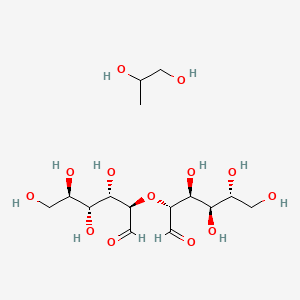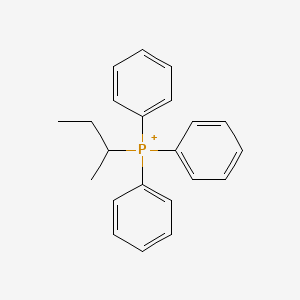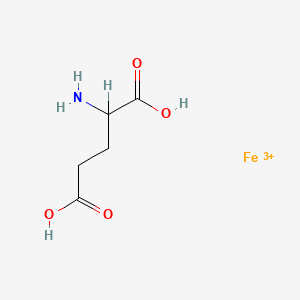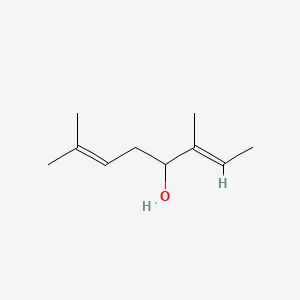
(E)-3,7-Dimethyl-2,6-octadien-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3,7-Dimethyl-2,6-octadien-4-ol, also known as geraniol, is a naturally occurring monoterpenoid and an alcohol. It is commonly found in essential oils of various aromatic plants such as rose, citronella, and palmarosa. Geraniol is widely used in the fragrance and flavor industries due to its pleasant rose-like aroma.
準備方法
Synthetic Routes and Reaction Conditions
Geraniol can be synthesized through several methods. One common synthetic route involves the acid-catalyzed hydration of myrcene, a naturally occurring terpene. The reaction typically uses sulfuric acid as a catalyst and proceeds under mild conditions to yield geraniol.
Industrial Production Methods
In industrial settings, geraniol is often extracted from essential oils through steam distillation. The essential oils are subjected to steam, which vaporizes the volatile compounds, including geraniol. The vapor is then condensed and collected, resulting in a mixture of essential oil components from which geraniol can be isolated through fractional distillation.
化学反応の分析
Types of Reactions
Geraniol undergoes various chemical reactions, including:
Oxidation: Geraniol can be oxidized to form geranial (citral) and other related compounds.
Reduction: Reduction of geraniol can yield citronellol, another important fragrance compound.
Substitution: Geraniol can participate in substitution reactions, such as esterification to form geranyl acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing geraniol.
Substitution: Acidic or basic catalysts are often used in esterification reactions.
Major Products
Oxidation: Geranial (citral)
Reduction: Citronellol
Substitution: Geranyl acetate
科学的研究の応用
Geraniol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various terpenoids and other organic compounds.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the formulation of perfumes, cosmetics, and flavoring agents.
作用機序
Geraniol exerts its effects through various mechanisms:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis and death.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Geraniol is often compared with other similar compounds such as:
Citronellol: Similar in structure but differs in the position of the double bonds.
Nerol: An isomer of geraniol with a different configuration of the double bond.
Linalool: Another monoterpenoid alcohol with a different structure and aroma profile.
Geraniol is unique due to its distinct rose-like aroma and its wide range of applications in various industries.
特性
CAS番号 |
85676-84-2 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(2E)-3,7-dimethylocta-2,6-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(4)10(11)7-6-8(2)3/h5-6,10-11H,7H2,1-4H3/b9-5+ |
InChIキー |
DBDAINYAWYUITG-WEVVVXLNSA-N |
異性体SMILES |
C/C=C(\C)/C(CC=C(C)C)O |
正規SMILES |
CC=C(C)C(CC=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)
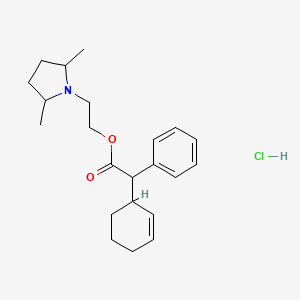
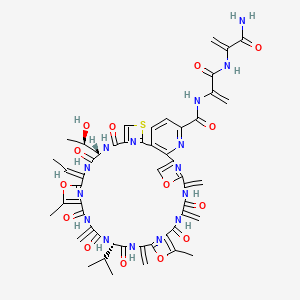
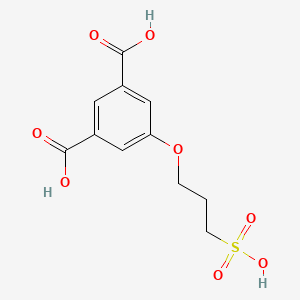

![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
